![molecular formula C6H15O13P3 B10777150 [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphate groups, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the cyclopentane ring formation, followed by the introduction of hydroxyl groups at the 2 and 3 positions. The phosphonooxymethyl group is then added at the 4 position through a phosphorylation reaction. The final step involves the addition of the phosphono hydrogen phosphate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The phosphate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of phosphate groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its phosphate groups are of particular interest due to their involvement in energy transfer and signaling pathways within cells.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate involves its interaction with various molecular targets. The compound’s phosphate groups can mimic natural phosphate-containing molecules, allowing it to bind to enzymes and receptors involved in key biological pathways. This binding can modulate the activity of these targets, leading to changes in cellular processes such as energy metabolism and signal transduction.
Comparison with Similar Compounds
- [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate
- [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen diphosphate
- [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen triphosphate
Uniqueness: The uniqueness of this compound lies in its specific arrangement of hydroxyl and phosphate groups. This structure provides a distinct reactivity profile, making it more versatile in chemical reactions compared to its similar compounds. Additionally, its ability to interact with biological molecules in a specific manner enhances its potential for therapeutic applications.
Properties
Molecular Formula |
C6H15O13P3 |
|---|---|
Molecular Weight |
388.10 g/mol |
IUPAC Name |
[2,3-dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H15O13P3/c7-5-3(2-17-20(9,10)11)1-4(6(5)8)18-22(15,16)19-21(12,13)14/h3-8H,1-2H2,(H,15,16)(H2,9,10,11)(H2,12,13,14) |
InChI Key |
OICBXEWBKALHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



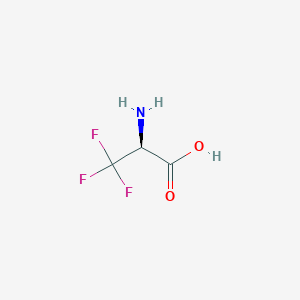
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
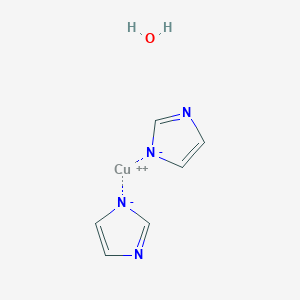
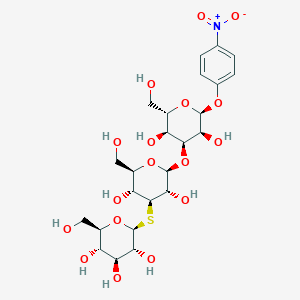
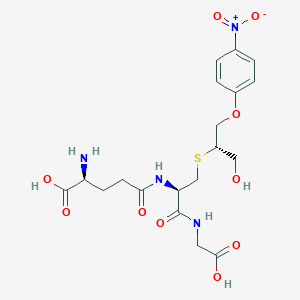

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
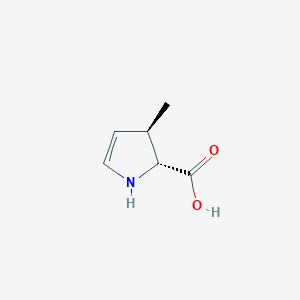


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
